N-(1-Methylbutyl)(phenylcyclopentyl)formamide
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Overview
Description
N-(1-Methylbutyl)(phenylcyclopentyl)formamide: is a chemical compound with the molecular formula C₁₇H₂₅NO and a molecular weight of 259.4 g/mol . This compound is primarily used in research settings and is not intended for human or veterinary use . It is known for its unique structure, which includes a phenyl group attached to a cyclopentyl ring and a formamide group linked to a 1-methylbutyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Methylbutyl)(phenylcyclopentyl)formamide typically involves the reaction of phenylcyclopentylamine with a formylating agent in the presence of a base . The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as triethylamine or pyridine is often used to facilitate the reaction.
Industrial Production Methods: This includes optimizing reaction conditions for larger volumes and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(1-Methylbutyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenyl and cyclopentyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1-Methylbutyl)(phenylcyclopentyl)formamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Methylbutyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with various biological molecules, potentially affecting their function. The phenyl and cyclopentyl groups may also interact with hydrophobic regions of proteins or other macromolecules, influencing their activity .
Comparison with Similar Compounds
N-(1-Methylbutyl)(phenylcyclopentyl)amine: Similar structure but with an amine group instead of a formamide group.
N-(1-Methylbutyl)(phenylcyclopentyl)carboxylic acid: Contains a carboxylic acid group instead of a formamide group.
Uniqueness: N-(1-Methylbutyl)(phenylcyclopentyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the formamide group allows for specific interactions that are not possible with the amine or carboxylic acid analogs .
Properties
IUPAC Name |
N-pentan-2-yl-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-3-9-14(2)18-16(19)17(12-7-8-13-17)15-10-5-4-6-11-15/h4-6,10-11,14H,3,7-9,12-13H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGGODQHDRBACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1(CCCC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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